(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride
Overview
Description
(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H16Cl2N4. It is a heterocyclic compound that contains both a piperidine and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride typically involves the reaction of 5-chloropyrimidine with piperidine derivatives under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve multicomponent reactions and the use of catalysts to streamline the synthesis process. The exact details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products: The major products formed from these reactions include various substituted piperidine and pyrimidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the design of new bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a candidate for the development of new drugs, particularly those targeting central nervous system disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Piperidine derivatives: These include compounds like piperidinone and spiropiperidines, which share the piperidine ring structure.
Pyrimidine derivatives: Compounds such as 5-chloropyrimidine and other substituted pyrimidines are similar in structure and reactivity.
Uniqueness: What sets (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride apart is its combined piperidine and pyrimidine structure, which provides unique chemical and biological properties.
Properties
IUPAC Name |
[1-(5-chloropyrimidin-2-yl)piperidin-2-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-8-6-13-10(14-7-8)15-4-2-1-3-9(15)5-12;/h6-7,9H,1-5,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDOAZWRDHLCGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-05-2 | |
Record name | 2-Piperidinemethanamine, 1-(5-chloro-2-pyrimidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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